3-Fluoro-2-isopropylpyridine
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Overview
Description
3-Fluoro-2-isopropylpyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using a fluorinating agent such as cesium fluoride or potassium fluoride . The reaction conditions often involve elevated temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-isopropylpyridine, often employs scalable and efficient synthetic routes. These methods may involve multi-step processes starting from readily available precursors such as 2-aminopyridine. The process includes chlorination, diazotization, and subsequent fluorination steps to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Substitution Reactions: The isopropyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Cesium fluoride, potassium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong nucleophile can yield a variety of substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Fluoro-2-isopropylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and fluorinated compounds with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isopropylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoro-4-methylpyridine
- 3-Fluoro-2-pyridinecarbonitrile
Comparison
Compared to other fluorinated pyridines, 3-Fluoro-2-isopropylpyridine is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties.
Properties
Molecular Formula |
C8H10FN |
---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10FN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
InChI Key |
IFKWCKQTMWZSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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